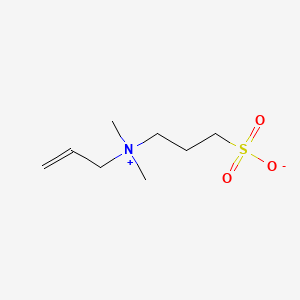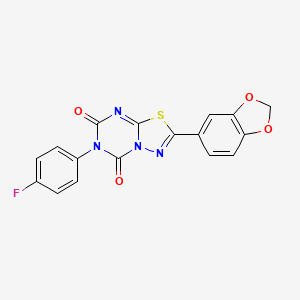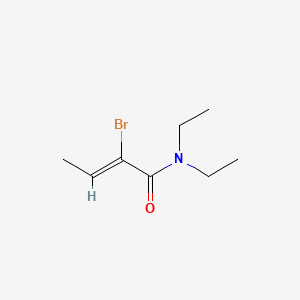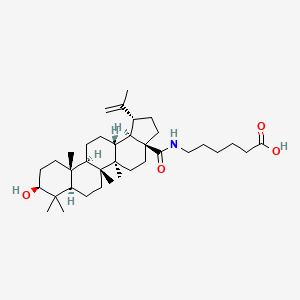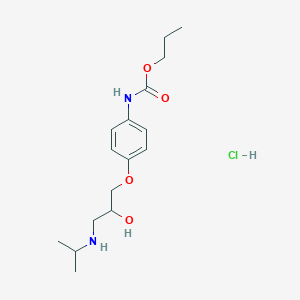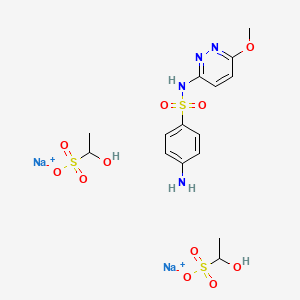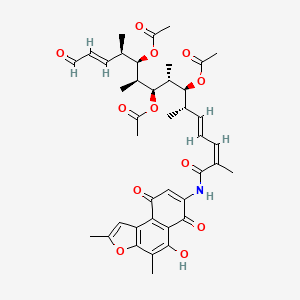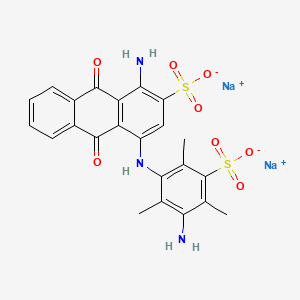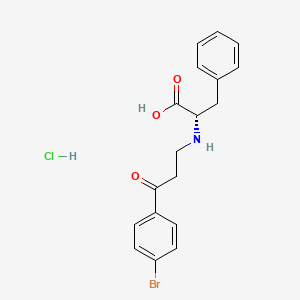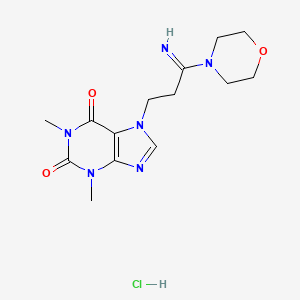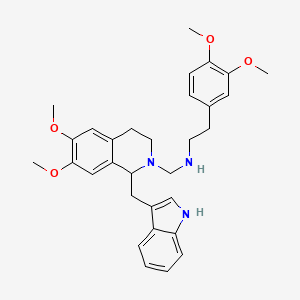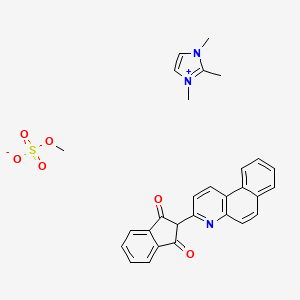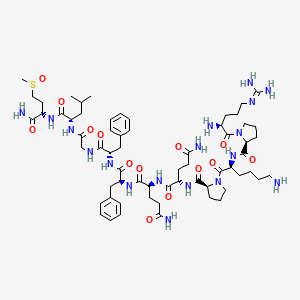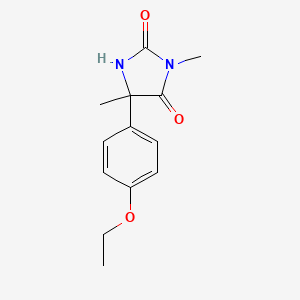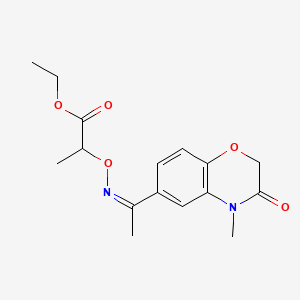
Propanoic acid, 2-(((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4556073 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Preparation Methods
The preparation of BRN 4556073 involves specific synthetic routes and reaction conditions. One notable method is the microbial treatment process used to reduce the nitrate content of tobacco materials . This process involves contacting the tobacco material with a microorganism that degrades the nitrate content under controlled conditions. The reaction is maintained for an effective period at an appropriate temperature to achieve the desired reduction in nitrate content .
Chemical Reactions Analysis
BRN 4556073 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, the reduction of nitrate content in tobacco materials using microbial treatment results in a mild smoke with reduced nitrogen oxides and hydrogen cyanide deliveries .
Scientific Research Applications
BRN 4556073 has a wide range of scientific research applications across different fields:
Chemistry: It is used in the study of chemical reactions and synthesis pathways.
Biology: The compound is investigated for its potential effects on biological systems and processes.
Medicine: Research explores its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of BRN 4556073 involves its interaction with specific molecular targets and pathways. For instance, in the microbial treatment process, the compound interacts with microorganisms that degrade nitrate content through biochemical reactions. This interaction leads to the reduction of nitrate levels in the treated material .
Comparison with Similar Compounds
BRN 4556073 can be compared with other compounds that have similar properties and applications. Some similar compounds include:
- Potassium nitrate
- Sodium nitrate
- Ammonium nitrate
These compounds also undergo similar reactions and are used in various industrial and scientific applications. BRN 4556073 is unique in its specific application in the microbial treatment process for reducing nitrate content in tobacco materials .
Properties
CAS No. |
91119-53-8 |
|---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C16H20N2O5/c1-5-21-16(20)11(3)23-17-10(2)12-6-7-14-13(8-12)18(4)15(19)9-22-14/h6-8,11H,5,9H2,1-4H3/b17-10- |
InChI Key |
YTQIZXTYSMEWCP-YVLHZVERSA-N |
Isomeric SMILES |
CCOC(=O)C(C)O/N=C(/C)\C1=CC2=C(C=C1)OCC(=O)N2C |
Canonical SMILES |
CCOC(=O)C(C)ON=C(C)C1=CC2=C(C=C1)OCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


